molecular formula C15H14F2N4OS B2415920 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline CAS No. 638135-88-3

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline

Cat. No.: B2415920
CAS No.: 638135-88-3
M. Wt: 336.36
InChI Key: NMEMZDLWSWPXSC-UHFFFAOYSA-N
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Description

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .

Preparation Methods

The synthesis of 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . The preparation of difluoromethylated compounds often involves the use of difluoromethylation reagents, which can be applied to various substrates, including heteroaromatics .

Chemical Reactions Analysis

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Scientific Research Applications

This compound has a variety of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline involves its interaction with specific molecular targets. The incorporation of fluorine atoms enhances its ability to inhibit various enzymes, leading to its biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline include other fluorinated quinolines and triazole derivatives. These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of a quinoline core with a difluoromethylthio-triazole moiety, which provides distinct chemical and biological properties .

Properties

IUPAC Name

8-[[5-(difluoromethylsulfanyl)-4-ethyl-1,2,4-triazol-3-yl]methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4OS/c1-2-21-12(19-20-15(21)23-14(16)17)9-22-11-7-3-5-10-6-4-8-18-13(10)11/h3-8,14H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEMZDLWSWPXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(F)F)COC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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